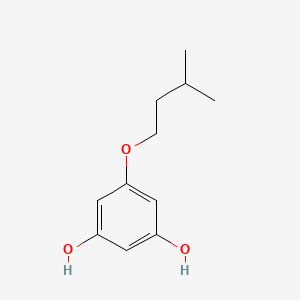
5-(3-Methylbutoxy)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbutoxy)benzene-1,3-diol, also known as 5-isopentyloxy-resorcinol, is an organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.243 g/mol . This compound is characterized by a benzene ring substituted with a 3-methylbutoxy group and two hydroxyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 5-(3-Methylbutoxy)benzene-1,3-diol typically involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with isoamyl bromide or isoamyl iodide under specific conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of phloroglucinol is replaced by the 3-methylbutoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF).
Chemical Reactions Analysis
5-(3-Methylbutoxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
5-(3-Methylbutoxy)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutoxy)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
5-(3-Methylbutoxy)benzene-1,3-diol can be compared with other similar compounds, such as:
3-Methylcatechol (3-methylbenzene-1,2-diol): Similar in structure but with hydroxyl groups at positions 1 and 2.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar in structure but with hydroxyl groups at positions 1 and 2.
Orcinol (5-methylbenzene-1,3-diol): Similar in structure but with a methyl group instead of a 3-methylbutoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62191-53-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(3-methylbutoxy)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8,12-13H,3-4H2,1-2H3 |
InChI Key |
DJUPQPRWNNAHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















